Eleclazine (GS-6615) is a novel, potent, and selective inhibitor of the late sodium current (INa,L). [] It is currently under investigation in clinical trials for potential therapeutic applications in various cardiovascular conditions. [, , , ] Eleclazine's role in scientific research primarily revolves around its ability to modulate cardiac electrophysiology by selectively targeting INa,L.
Mechanism of Action
Eleclazine exerts its effects by preferentially blocking the late sodium current (INa,L), which is a sustained inward sodium current that persists during the cardiac action potential plateau phase. [, ] This current is typically small in healthy hearts but becomes amplified under pathological conditions such as ischemia, heart failure, and genetic mutations affecting sodium channels. [, ] By selectively inhibiting INa,L, Eleclazine aims to:
Shorten Ventricular Repolarization: Eleclazine can reduce action potential duration prolongation and counteract the proarrhythmic effects of enhanced INa,L. []
Suppress Triggered Activity: By reducing INa,L, Eleclazine can suppress early afterdepolarizations, which are abnormal depolarizations during phase 3 and 4 of the cardiac action potential that can trigger arrhythmias. [, ]
Improve Cardiac Function: In conditions like hypertrophic cardiomyopathy, Eleclazine may improve diastolic function and reduce myocardial ischemia. []
Applications
Cardiac Arrhythmias:
Atrial Fibrillation (AF): Studies have shown that Eleclazine can reduce atrial fibrillation burden and prevent its induction in various animal models. [, ] This effect is attributed to its ability to reduce atrial action potential duration and suppress triggered activity. []
Ventricular Tachycardia/Ventricular Fibrillation (VT/VF): Eleclazine has demonstrated efficacy in suppressing ventricular arrhythmias induced by ischemia in animal models. [, ]
Long QT Syndrome Type 3 (LQT3): Eleclazine exhibits enhanced selectivity for the late sodium current associated with LQT3 and has been investigated for its ability to shorten the QT interval in patients with this condition. [, ]
Other Cardiovascular Conditions:
Hypertrophic Cardiomyopathy (HCM): Research suggests that Eleclazine may improve exercise capacity in patients with HCM by reducing diastolic dysfunction and myocardial ischemia. [, ]
Related Compounds
Ranolazine
Compound Description: Ranolazine is an antianginal drug with known late sodium current (INa,L) inhibitory properties. [] It is also known to inhibit other ion channels, including potassium channels. [] Ranolazine has been investigated for its potential in treating various cardiovascular conditions, including long QT syndrome and hypertrophic cardiomyopathy. [, , , , , ]
GS-967
Compound Description: GS-967 is a novel sodium channel inhibitor with antiarrhythmic effects observed in various experimental models. [] It exhibits preferential suppression of INa,L, contributing to its antiarrhythmic properties. []
Relevance: GS-967 shares a similar pharmacological profile with eleclazine, demonstrating potent and frequency-dependent inhibition of INa,L. Both compounds exhibit rapid association and moderate unbinding kinetics with sodium channels, resulting in potent use-dependent block, which is believed to contribute to their antiarrhythmic efficacy. []
Lidocaine
Compound Description: Lidocaine is a well-established local anesthetic and antiarrhythmic agent. [] It acts as a sodium channel blocker, primarily targeting the fast sodium current. []
Relevance: Lidocaine serves as a reference compound for comparing the sodium channel blocking potency of eleclazine. Studies demonstrate that eleclazine exhibits significantly greater potency in blocking INa,L compared to lidocaine. []
Lacosamide
Compound Description: Lacosamide is an anticonvulsant drug with known effects on sodium channels. [] It acts by enhancing slow inactivation of sodium channels. []
Relevance: Lacosamide is included in studies as a comparator to evaluate the effects of eleclazine on sodium channel inactivation kinetics. Results show that eleclazine exerts more potent effects on slow inactivation and recovery from inactivation compared to lacosamide. []
A-803467
Compound Description: A-803467 is a selective inhibitor of the Nav1.8 sodium channel isoform, primarily found in peripheral nerves. [, ]
Relevance: A-803467 is investigated alongside eleclazine and GS-458967 to dissect the contribution of different sodium channel isoforms to arrhythmogenesis. While eleclazine primarily targets the cardiac sodium channel (Nav1.5), A-803467's selectivity for the peripheral isoform allows researchers to assess the impact of inhibiting specific sodium channel subtypes on cardiac electrical activity. [, ]
GS-458967
Compound Description: GS-458967 is another late INa inhibitor that also demonstrates inhibitory effects on neuronal sodium channel isoforms (Nav1.1 and Nav1.2) and the peripheral isoform Nav1.8. [, ]
Relevance: GS-458967 is studied in parallel with eleclazine and A-803467 to understand the role of different sodium channel isoforms in cardiac arrhythmias. While both eleclazine and GS-458967 inhibit INa,L, GS-458967's broader activity profile allows for investigating the potential benefits of targeting multiple sodium channel subtypes. [, ]
ATX-II (Sea anemone toxin II)
Compound Description: ATX-II is a toxin that enhances late INa, promoting arrhythmogenic activity in cardiac cells. [, ]
Relevance: ATX-II is used as a tool to induce atrial fibrillation in experimental models, enabling researchers to assess the antiarrhythmic efficacy of eleclazine in suppressing ATX-II-induced arrhythmias. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZD6918 is a novel potent and selective inhibitor of the Trk tyrosine kinases. AZD-6918 attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo. AZD6918 inhibited wild-type TrkB-induced cell migration and cel
BAY1082439 is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha and beta isoforms with potential antineoplastic activity. PI3K alpha/beta inhibitor BAY1082439 selectively inhibits both PI3K alpha, including mutated for
BAY1125976 is an orally bioavailable inhibitor of the serine/threonine protein kinase AKT (protein kinase B) isoforms 1 and 2 (AKT1/2) with potential antineoplastic activity. AKT1/2 inhibitor BAY1125976 selectively binds to and inhibits the phosphorylatio
BAY1143269 is an orally bioavailable inhibitor of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 (MKNK1), with potential antineoplastic activity. Upon oral administration, MKNK1 inhibitor BAY 1143269 binds to MKNK1, there